![molecular formula C14H11F2N3 B5216492 N-[(2,5-difluorophenyl)methyl]-1H-indazol-5-amine](/img/structure/B5216492.png)
N-[(2,5-difluorophenyl)methyl]-1H-indazol-5-amine
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Overview
Description
N-[(2,5-difluorophenyl)methyl]-1H-indazol-5-amine is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the difluorophenyl group enhances the compound’s stability and biological activity, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-difluorophenyl)methyl]-1H-indazol-5-amine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction using 2,5-difluorobenzyl chloride and the indazole core.
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-difluorophenyl)methyl]-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in medicinal chemistry and drug development.
Scientific Research Applications
N-[(2,5-difluorophenyl)methyl]-1H-indazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2,5-difluorophenyl)methyl]-1H-indazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The difluorophenyl group enhances the compound’s binding affinity and selectivity, making it a potent bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-(2,5-difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide: Shares the difluorophenyl group and exhibits similar biological activities.
4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide: Another compound with the difluorophenyl group, used in medicinal chemistry.
Uniqueness
N-[(2,5-difluorophenyl)methyl]-1H-indazol-5-amine is unique due to its indazole core, which provides a distinct set of biological activities and chemical properties. The combination of the indazole core and the difluorophenyl group makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1H-indazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3/c15-11-1-3-13(16)9(5-11)7-17-12-2-4-14-10(6-12)8-18-19-14/h1-6,8,17H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNQQERTHBYURQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NCC3=C(C=CC(=C3)F)F)C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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